

1-Methyl-2-naphthol spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

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Compound of Interest		
Compound Name:	1-Methyl-2-naphthol	
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Spectroscopic Profile of 1-Methyl-2-naphthol: A Technical Guide Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound **1-methyl-2-naphthol** (C₁₁H₁₀O). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted values and data from structurally similar compounds, including its isomer 2-methyl-1-naphthol and the parent compound 2-naphthol. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectroscopic characteristics of **1-methyl-2-naphthol** across ¹H NMR, ¹³C NMR, IR, and MS modalities. Detailed experimental protocols for acquiring such data are also provided.

Introduction

1-Methyl-2-naphthol is a derivative of naphthalene, belonging to the naphthol family. Its chemical structure, featuring a hydroxyl group and a methyl group on the naphthalene ring, makes it a subject of interest in synthetic chemistry and potentially in the development of new chemical entities. Spectroscopic analysis is fundamental for the unambiguous identification and characterization of such molecules. This guide synthesizes the expected spectroscopic signature of **1-methyl-2-naphthol** to aid in its identification and further research.



Predicted and Comparative Spectroscopic Data

The following sections present the predicted and comparative spectroscopic data for **1-methyl-2-naphthol**. It is important to note that the NMR data are predicted based on established principles of substituent effects on aromatic systems and by comparison with the known experimental data of 2-naphthol and 2-methyl-1-naphthol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1-methyl-2-naphthol** is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Notes
-ОН	~5.0	Singlet (broad)	Chemical shift can vary with concentration and solvent.
-CH₃	~2.3	Singlet	
Aromatic-H	7.0 - 8.0	Multiplets	Complex splitting patterns due to coupling between adjacent protons.

Note: Predicted values are based on the analysis of substituent effects and comparison with isomers such as 2-methyl-1-naphthol, which shows aromatic protons in the range of 7.2-8.1 ppm and a methyl signal around 2.4 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the eleven unique carbon atoms in the **1-methyl-2-naphthol** molecule. The chemical shifts are predicted based on the known values for 2-naphthol and the expected influence of the methyl group.



Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
-CH₃	~15-20	
Aromatic C-O	~150-155	Deshielded due to the oxygen atom.
Aromatic C-CH₃	~120-125	
Other Aromatic C-H	~110-130	_
Quaternary Aromatic C	~130-140	_

Note: These predictions are informed by the experimental data for 2-naphthol, which shows carbon signals in the aromatic region between approximately 109 and 154 ppm.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of **1-methyl-2-naphthol** is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
O-H stretch (H-bonded)	3200 - 3600	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1500 - 1600	Medium to Strong
C-O stretch (phenol)	1200 - 1260	Strong
C-H out-of-plane bend	750 - 900	Strong

Note: These expected absorptions are based on general IR correlation tables and data for similar phenolic and naphthalenic compounds.[4]

Mass Spectrometry (MS)



Electron ionization mass spectrometry of **1-methyl-2-naphthol** is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/z	Assignment	Notes
158	[M] ⁺	Molecular ion peak. The exact mass is 158.0732 g/mol .[5]
143	[M-CH ₃]+	Loss of a methyl radical.
130	[M-CO] ⁺	Loss of carbon monoxide.
129	[M-CHO]+	Loss of a formyl radical.

Note: The molecular formula is C₁₁H₁₀O.[5] Fragmentation patterns are predicted based on the general behavior of aromatic alcohols under electron ionization.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of 1-methyl-2-naphthol.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Ensure the sample height in the tube is adequate for the spectrometer (typically around 4-5 cm).
- ¹H NMR Acquisition:
 - Insert the sample into the NMR spectrometer.



- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.
- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- ¹³C NMR Acquisition:
 - Use the same sample as for ¹H NMR.
 - Tune the probe to the ¹³C frequency.
 - Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally used.
 - A larger number of scans will be required compared to ¹H NMR to achieve a good signalto-noise ratio.
 - Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of 1-methyl-2-naphthol with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place a small amount of the mixture into a pellet press die.
 - Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
- Data Acquisition:



- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
- The final spectrum is presented in terms of transmittance or absorbance.

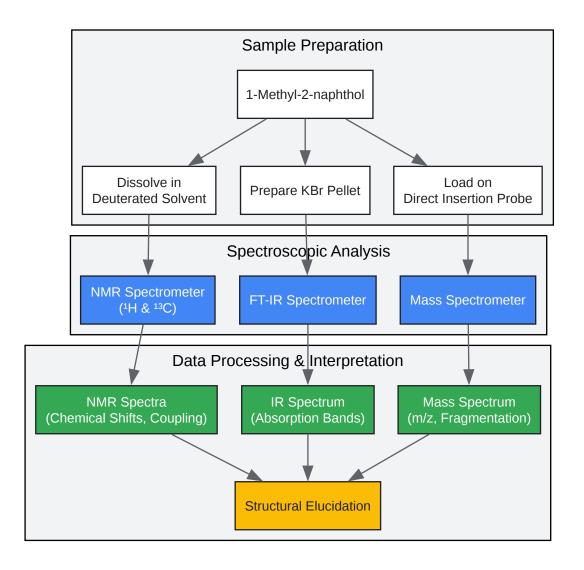
Mass Spectrometry (MS)

- Sample Introduction:
 - For a solid sample, use a direct insertion probe. Place a small amount of 1-methyl-2-naphthol into a capillary tube at the end of the probe.
- Ionization (Electron Ionization EI):
 - Insert the probe into the ion source of the mass spectrometer.
 - Heat the probe to volatilize the sample into the ion source.
 - Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis and Detection:
 - Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).
 - Separate the ions based on their mass-to-charge ratio (m/z).
 - Detect the ions to generate the mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-methyl-2-naphthol**.





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Spectroscopic analysis workflow.

Conclusion

This technical guide provides a foundational spectroscopic profile of **1-methyl-2-naphthol**. While direct experimental data is not widely available, the predicted and comparative data presented herein offer valuable insights for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers aiming to acquire and analyze the spectroscopic data of **1-methyl-2-naphthol** and related compounds. Further experimental validation is encouraged to confirm and expand upon the information provided in this guide.



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References

- 1. 2-METHYL-1-NAPHTHOL(7469-77-4) 1H NMR [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Methyl-2-naphthol | C11H10O | CID 95939 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
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